molecular formula C8H5BrN2OS B2390377 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol CAS No. 1343249-15-9

4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol

Cat. No.: B2390377
CAS No.: 1343249-15-9
M. Wt: 257.11
InChI Key: UCOHTXUDPYYVQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol typically involves the reaction of 5-bromo-1,3,4-thiadiazole with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom on the thiadiazole ring is replaced by the phenol group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol can be compared with other thiadiazole derivatives, such as:

    4-(5-Chloro-1,3,4-thiadiazol-2-yl)phenol: Similar structure but with a chlorine atom instead of bromine.

    4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenol:

Properties

IUPAC Name

4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOHTXUDPYYVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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